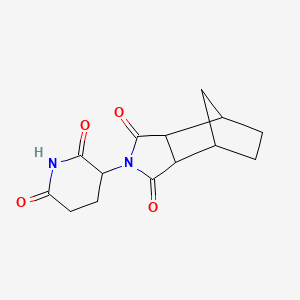

Taglutimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Taglutimide is a sedative-hypnotic glutarimide derivative.

Applications De Recherche Scientifique

Sedative-Hypnotic Drug

Taglutimide has been identified as a new sedative-hypnotic drug . It has been shown to reduce spontaneous motor activity, potentiate the central-depressant effect of pentobarbital, and antagonize the central-stimulant effect of amphetamine after oral administration .

Narcotic Activity

Intravenous administration of Taglutimide has been associated with narcotic activity . This suggests potential applications in pain management and anesthesia.

Potentiation of Analgesic Action

Oral administration of Taglutimide has been found to potentiate the analgesic action of morphine without being effective on its own . This could be useful in enhancing the effectiveness of pain management strategies.

Influence on Drug Metabolism

Pretreatment with Taglutimide has been shown to significantly decrease the plasma dicoumarol level and shorten the duration of hexobarbital-induced narcosis in rats . This suggests that Taglutimide could influence the metabolism of certain drugs, potentially affecting their efficacy and side effects.

Acceleration of In Vitro Metabolism

Taglutimide pretreatment has been found to accelerate the in vitro metabolism of dicoumarol, hexobarbital, o-nitrophenyl acetate, and procaine . This could have implications for drug interactions and the design of drug administration regimens.

Absorption and Elimination

Studies on the absorption, blood level course, renal, fecal, and biliary elimination of Taglutimide have been conducted . Understanding these pharmacokinetic properties is crucial for determining the appropriate dosage and administration schedule of the drug.

Mécanisme D'action

- Taglutimide is a sedative-hypnotic glutarimide derivative . However, specific primary targets for taglutimide are not well-documented in the literature.

- It significantly influences drug metabolism, impacting plasma levels of certain drugs and the duration of drug-induced effects in rats.

- Taglutimide is lipophilic and accelerates the in vitro metabolism of specific drugs without significantly increasing liver weight or protein content .

- It differs from other inducing agents by not being a substrate of monooxygenases .

Target of Action

Mode of Action

Pharmacokinetics

Propriétés

IUPAC Name |

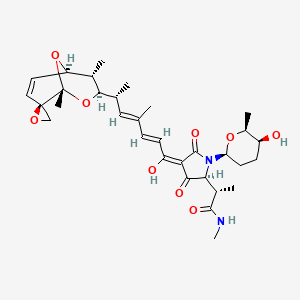

4-(2,6-dioxopiperidin-3-yl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c17-9-4-3-8(12(18)15-9)16-13(19)10-6-1-2-7(5-6)11(10)14(16)20/h6-8,10-11H,1-5H2,(H,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPJPYAYMWPUPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)N(C3=O)C4CCC(=O)NC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864473 |

Source

|

| Record name | 2-(2,6-Dioxopiperidin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14166-26-8, 20537-86-4 |

Source

|

| Record name | rel-(3aR,4R,7S,7aS)-2-(2,6-Dioxo-3-piperidinyl)hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14166-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC407013 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.